1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone
説明
特性
IUPAC Name |
1-[3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S/c1-12(25)13-3-2-4-14(9-13)28(26,27)24-7-5-23(6-8-24)16-10-15(17(18,19)20)21-11-22-16/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOHFULQDNHFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be described structurally as follows:
- Core Structure : The compound features a piperazine ring substituted with a trifluoromethyl pyrimidine moiety and a sulfonyl group attached to a phenyl ring.
Synthetic Route
The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. The general method includes:
- Formation of Piperazine Derivative : Reaction of 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine with appropriate sulfonyl chlorides.
- Acetylation : The final step involves acetylating the resultant compound to yield the target molecule.
Biological Activity
The biological activity of 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone has been evaluated through various studies.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with piperazine frameworks have shown:
- Inhibition of Bacterial Growth : Compounds similar to this structure have been reported to inhibit Staphylococcus aureus and other pathogenic bacteria, suggesting a potential role in treating bacterial infections .
Anticancer Potential
Preliminary studies on related compounds indicate that the trifluoromethyl group contributes to enhanced interaction with biological targets involved in cancer proliferation:
- Mechanism of Action : Some derivatives have been characterized as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition leads to G1 phase arrest in cancer cells, thereby impeding tumor growth.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Antibacterial Efficacy : A study demonstrated that related piperazine derivatives exhibited submicromolar inhibition against bacterial Sfp-PPTase without cytotoxic effects on human cells. This suggests a favorable therapeutic index for potential drug development .
- Cancer Treatment Trials : In preclinical studies, compounds structurally related to 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone have shown promising results in xenograft models for various cancers, indicating their potential as effective anticancer agents .
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone have been tested against various cancer cell lines. One study reported that certain piperazine derivatives showed moderate to significant efficacy against human breast cancer cells with an IC50 value of 18 μM . This suggests potential for development as a chemotherapeutic agent targeting poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.
2. Kinase Inhibition
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression and other diseases. For example, compounds with similar structures have been shown to inhibit serine-threonine kinases such as p70S6K and Akt, which are pivotal in regulating cell growth and survival pathways . This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies.
Neuropharmacological Applications
1. Anticonvulsant Activity
Research has demonstrated that related compounds exhibit anticonvulsant properties. A study highlighted the synthesis of thiazole-integrated pyrrolidinone derivatives that showed significant anticonvulsant activity in animal models . The mechanism is believed to involve modulation of neurotransmitter systems, which could be extrapolated to investigate the neuropharmacological potential of 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone.
Data Summary
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis of piperazine derivatives targeting PARP in breast cancer cells. The lead compound exhibited an IC50 value indicating effective inhibition of cancer cell proliferation, suggesting that modifications to the piperazine ring can enhance anticancer properties .
Case Study 2: Kinase Modulation
In another investigation, compounds similar to 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone were tested for their ability to inhibit serine-threonine kinases. The results showed promising activity against these targets, highlighting the compound's potential as a therapeutic agent in treating cancers driven by aberrant kinase signaling .
類似化合物との比較
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Pyrimidine Core: The target compound and derivatives retain the pyrimidine ring, which is absent in MK29 () and .
Sulfonyl Linker : The sulfonyl group in the target compound and increases polarity compared to MK29’s direct phenyl linkage. This may influence pharmacokinetics, such as reduced plasma protein binding .
Substituent Diversity: introduces a triazole on the pyrimidine, enabling hydrogen bonding, while ’s chlorophenyl enone adds conformational rigidity. These modifications highlight trade-offs between steric bulk and electronic effects .
Table 2: Comparative Properties
- Trifluoromethyl Impact: The CF₃ group in the target compound and enhances metabolic stability compared to non-fluorinated analogs like .
- Sulfonyl vs. Direct Linkage : The sulfonyl group in the target compound may reduce cell permeability compared to MK29 but improve aqueous solubility .
Functional Group Influence on Bioactivity
- Pyrimidine Core : Critical for π-π stacking in enzyme active sites; substitution at the 6-position (CF₃ vs. triazole) alters steric and electronic interactions .
- Sulfonyl-Phenyl Ethanone: The ketone may form hydrogen bonds, while the sulfonyl group could interact with basic residues (e.g., lysine) in targets .
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone?
The synthesis typically involves sequential functionalization of the piperazine and pyrimidine moieties. A common approach includes:
- Step 1 : Introducing the trifluoromethylpyrimidin-4-yl group to piperazine via nucleophilic substitution under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
- Step 2 : Sulfonylation of the piperazine nitrogen using 3-(chlorosulfonyl)phenyl ethanone in the presence of a base (e.g., triethylamine) to form the sulfonyl linkage .
- Step 3 : Final purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing piperazine and pyrimidine protons) and confirms substitution patterns .
- X-ray crystallography : Resolves bond lengths/angles, particularly for the sulfonyl-piperazine and trifluoromethylpyrimidine groups, ensuring correct stereochemistry .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns, especially for the trifluoromethyl group .
Q. How is the compound initially screened for biological activity in academic research?
- In vitro assays : Target binding affinity (e.g., fluorescence polarization for nuclear receptors like RORγ) and cellular potency (e.g., IL-17 inhibition in Th17 cells) .
- Selectivity panels : Cross-testing against related receptors (e.g., RORα/β) to rule off-target effects .
- Dose-response curves : IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. What strategies mitigate low yields during sulfonylation of the piperazine intermediate?
- Optimized stoichiometry : Use a 1.2:1 molar ratio of 3-(chlorosulfonyl)phenyl ethanone to piperazine to account for side reactions .
- Temperature control : Maintain reaction at 0–5°C to suppress sulfonic acid byproduct formation .
- Activation additives : Catalytic DMAP (4-dimethylaminopyridine) enhances sulfonyl transfer efficiency .
Q. How should researchers resolve contradictions between computational docking and experimental binding data?
- Re-evaluate force fields : Adjust parameters for trifluoromethyl interactions (e.g., partial charge assignments in molecular dynamics simulations) .
- Crystallographic validation : Compare predicted binding poses with co-crystal structures (if available) to identify steric/electronic mismatches .
- Alanine scanning mutagenesis : Test key residue contributions to binding energy experimentally .
Q. What experimental designs address metabolic instability of the trifluoromethylpyrimidine moiety?
Q. How can researchers ensure selectivity in kinase inhibition studies?
- Kinome-wide profiling : Use platforms like Eurofins KinaseProfiler to screen >400 kinases at 1 µM .
- Structural analogs : Compare activity of derivatives lacking the sulfonyl group to identify pharmacophore contributions .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
Q. What methodologies validate the compound’s role in modulating inflammatory pathways beyond IL-17?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
